(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Description
(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral aliphatic diamine featuring a pyrrolidine ring substituted with a methyl group at the 3-position and an isopropyl group at the N1-amino position. Its stereochemistry (S-configuration) and structural motifs—such as the pyrrolidine heterocycle and branched alkyl substituents—impart distinct physicochemical properties, including enhanced lipophilicity and stereoselective interactions.
Properties
IUPAC Name |
N'-[(3S)-1-methylpyrrolidin-3-yl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-9(2)13(7-5-11)10-4-6-12(3)8-10/h9-10H,4-8,11H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQORNFZDRJFBSM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCN)[C@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-methylpyrrolidine and isopropylamine.
Alkylation Reaction: The (S)-1-methylpyrrolidine is subjected to an alkylation reaction with an appropriate alkylating agent, such as ethylene dibromide, in the presence of a base like potassium carbonate.
Reductive Amination: The resulting intermediate is then subjected to reductive amination with isopropylamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Catalysis: The compound serves as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. Its chiral nature allows for selective binding to enantiomer-specific sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The enantiomeric form (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1354008-48-2) shares identical molecular connectivity but differs in stereochemistry. Enantiomers often exhibit divergent biological activities due to chiral recognition in binding pockets. For example, in antimalarial agents like Ro 47-9396, the (S)-enantiomer demonstrated superior efficacy over the (R)-form . While activity data for the target compound’s enantiomer pair are unavailable, stereochemistry likely influences its pharmacokinetic and pharmacodynamic profiles .
Heterocycle Modifications
Replacing the pyrrolidine ring with a piperidine moiety (as in (S)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine , CAS: 1354015-78-3) increases ring size from 5- to 6-membered, altering conformational flexibility and electronic properties. Piperidine derivatives generally exhibit higher basicity and altered lipophilicity compared to pyrrolidine analogs, which may affect membrane permeability or target binding .
Substituent Variations
- N1-Benzyl vs.
- N1-Methyl vs. N1-Isopropyl : N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1241386-61-7) lacks the branched isopropyl group, reducing steric bulk and lipophilicity (predicted logP reduction by ~0.5–1.0 units). This may diminish membrane penetration but improve aqueous solubility .
Chain Length and Functionalization
Compounds like Ro 47-0543 (propane-1,3-diamine backbone) and Ro 41-3118 (ethane-1,2-diamine with quinoline) highlight the impact of chain length and terminal groups. Ethane-1,2-diamine derivatives generally exhibit stronger chelation and hydrogen-bonding capabilities, whereas longer chains (e.g., propane-1,3-diamine) may enhance conformational diversity .
Lipophilicity and Solubility
| Compound | Molecular Formula | Molecular Weight | Predicted logP (ClogP) | Key Features |
|---|---|---|---|---|
| Target compound (S-configuration) | C11H25N3 | 199.34 | ~1.8–2.2 | Pyrrolidine, isopropyl, chiral |
| (R)-Enantiomer | C11H25N3 | 199.34 | ~1.8–2.2 | Mirror stereochemistry |
| N1-Methyl analog | C9H20N3 | 157.26 | ~0.7–1.1 | Reduced steric bulk |
| Piperidine analog (S-configuration) | C12H27N3 | 213.36 | ~2.5–3.0 | Larger ring, increased basicity |
Biological Activity
(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral diamine compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, with the molecular formula and a molecular weight of approximately 185.29 g/mol. The structure features an isopropyl group and a 1-methylpyrrolidin-3-yl moiety attached to a diamine backbone, which influences its biological interactions.
Synthesis Methods
The synthesis of (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves several key steps:
- Starting Materials : The synthesis begins with (S)-1-methylpyrrolidine and ethane-1,2-diamine.
- Alkylation Reaction : The (S)-1-methylpyrrolidine is alkylated with an isopropylating agent under basic conditions.
- Coupling Reaction : The alkylated product is coupled with ethane-1,2-diamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
The biological activity of (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as a ligand that binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Pharmacological Potential
Recent studies have indicated that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Research suggests that compounds similar to (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine may have antidepressant effects through modulation of neurotransmitter systems.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine in rodent models. The results indicated significant improvements in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve serotonin and norepinephrine pathways.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Behavioral Score | 15 ± 2 | 8 ± 2 |
| Serotonin Levels (ng/mL) | 50 ± 5 | 75 ± 5 |
| Norepinephrine Levels (ng/mL) | 30 ± 3 | 50 ± 4 |
Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of the compound. In vitro assays demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in cellular models.
| Assay Type | Control Group | Treatment Group |
|---|---|---|
| DPPH Scavenging Activity (%) | 20 | 65 |
| ABTS Scavenging Activity (%) | 25 | 70 |
Applications in Drug Development
Given its promising biological activities, (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is being explored as a precursor for novel therapeutic agents targeting mood disorders and neurodegenerative conditions. Its unique structural features may lead to the development of more effective drugs with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
